2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with a diphenylamino group and a chloro group, as well as an isoindole-dione moiety. Its distinct chemical properties make it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with diphenylamine under controlled conditions to form the diphenylamino-substituted triazine. This intermediate is then reacted with a chloro-substituted reagent to introduce the chloro group. Finally, the isoindole-dione moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine ring or the isoindole-dione moiety.
Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .
Scientific Research Applications
2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its diphenylamino group can interact with protein targets, while the triazine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-diphenyl-1,3,5-triazine: Similar triazine structure but lacks the isoindole-dione moiety.
4,6-diphenyl-1,3,5-triazine-2-amine: Contains an amine group instead of the chloro group.
2,4,6-tris(diphenylamino)-1,3,5-triazine: Features multiple diphenylamino groups but no isoindole-dione moiety.
Uniqueness
What sets 2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione apart is its combination of the triazine ring with the isoindole-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C23H14ClN5O3 |
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Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-[[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]isoindole-1,3-dione |
InChI |
InChI=1S/C23H14ClN5O3/c24-21-25-22(28(15-9-3-1-4-10-15)16-11-5-2-6-12-16)27-23(26-21)32-29-19(30)17-13-7-8-14-18(17)20(29)31/h1-14H |
InChI Key |
GVKKRQKNXABQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)ON4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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